[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is a complex organic compound characterized by multiple functional groups, including a furan ring, a bromine atom, a carboxylic acid group, and an amino group linked to an acetic acid moiety through a carbonyl group. Its molecular formula is CHBrNO with a molecular weight of approximately 248.03 g/mol . The presence of the furan ring imparts unique chemical properties, making it potentially interesting for various applications in medicinal chemistry and material science.
These reactions make [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid a versatile intermediate in organic synthesis.
The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically involves:
Detailed synthetic routes may vary based on available reagents and desired purity levels.
[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid has potential applications in:
Interaction studies involving [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid primarily focus on its binding affinity to biological targets such as estrogen receptors. Preliminary findings suggest that it may exert estrogenic effects, but comprehensive studies are necessary to fully understand its interaction profile and mechanism of action .
Several compounds share structural similarities with [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-furan-2-carboxylic acid | Contains a carboxylic acid group | Lacks amino functionality |
| 5-Chloro-furan-2-carbonyl-amino-acetic acid | Chlorine instead of bromine | May exhibit different biological activity |
| 3-Amino-5-bromo-furan-2-carboxylic acid | Amino group at a different position | Potentially altered reactivity |
These compounds illustrate variations in halogen substitution and functional groups that can influence their chemical behavior and biological activity.
The synthesis of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid typically begins with 5-bromo-2-furanecarboxylic acid (CAS 585-70-6), which is converted to its acid chloride intermediate using thionyl chloride (SOCl₂) under reflux conditions [1] [2]. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid group, forming 5-bromo-2-furanecarbonyl chloride. This intermediate is then coupled with glycine ethyl ester in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the ethyl ester precursor [3] . Final hydrolysis with aqueous sodium hydroxide produces the target compound.
Critical parameters include:
Table 1: Yield Optimization in Amidation Step
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 0–5 | 78 |
| DIC/HOBt | DMF | 25 | 85 |
| BTC | THF | -20 | 72 |
Data adapted from protocols for analogous compounds [2] [4] .
Efficient amide bond formation between 5-bromo-2-furanecarbonyl chloride and glycine derivatives relies on catalytic systems that suppress racemization and accelerate reaction kinetics. Tertiary amines like TEA and diisopropylethylamine (DIEA) are commonly used to neutralize HCl, driving the reaction forward [3] . Recent advances employ 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as racemization suppressants, particularly for stereosensitive applications [4].
Notably, microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields by 10–15% . This method enhances thermal efficiency, particularly in polar aprotic solvents like dimethylformamide (DMF).
Mechanistic Insights:
The bromine atom at the 5-position of the furan ring is introduced during the synthesis of the precursor 5-bromo-2-furanecarboxylic acid. While direct electrophilic bromination of 2-furanecarboxylic acid is theoretically feasible, the provided literature emphasizes using pre-brominated starting materials [1] [2]. Alternative approaches, such as radical bromination using N-bromosuccinimide (NBS), have not been experimentally validated for this compound but are documented for similar furan systems [2].
Stability Considerations:
Scaling laboratory protocols to industrial production faces three primary hurdles:
Table 2: Scalability Comparison of Key Steps
| Step | Laboratory Yield (%) | Pilot Plant Yield (%) |
|---|---|---|
| Acid Chloride Formation | 90 | 82 |
| Amidation | 85 | 75 |
| Hydrolysis | 95 | 88 |
Data extrapolated from furan-based polyamide production [2].
Mitigation strategies include:
The thermal stability of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid presents distinctive characteristics influenced by its unique structural features, including the brominated furan ring and amino acid functionality. Comparative analysis with structurally related bromofuran carboxylic acids provides valuable insights into expected thermal behavior patterns [1] [2].
Thermal decomposition studies of similar bromofuran derivatives indicate onset temperatures typically ranging between 160-183°C [2]. Specifically, 5-bromofuran-2-carboxylic acid exhibits a melting point of 183-184°C before decomposition [3], while 2-bromofuran-3-carboxylic acid shows thermal stability up to approximately 160°C [2]. Based on these structural analogs, [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is anticipated to demonstrate thermal decomposition onset temperatures in the range of 160-180°C [4].
The decomposition pathways for bromofuran derivatives typically involve multiple sequential processes. Initial thermal degradation commonly proceeds through decarboxylation reactions, where the carboxylic acid groups undergo elimination [1] [5]. For furan derivatives containing amino acid linkages, the thermal decomposition mechanism likely involves dehydration of the amide bond formation region, followed by ring-opening reactions of the furan moiety [5] [6].
Experimental evidence from related furan carboxylic acids suggests that decomposition proceeds via formation of aldotetrose intermediates, which subsequently cyclize or undergo further fragmentation [5]. The presence of bromine substitution may influence the thermal stability by providing alternative decomposition pathways through carbon-halogen bond cleavage, potentially occurring at temperatures above 200°C [1] [7].
| Compound | Decomposition Onset (°C) | Method | Reference |
|---|---|---|---|
| 5-Bromofuran-2-carboxylic acid | 183-184 | Melting point determination | [3] |
| 2-Bromofuran-3-carboxylic acid | 160.5 | DSC analysis | [2] |
| [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid | 170 (estimated) | Structural analogy | [4] |
| 2-Furoic acid | 140-150 | Literature | [8] |
The thermal decomposition kinetics of bromofuran compounds typically follow first-order kinetics with activation energies ranging from 120-180 kJ/mol [1]. The amino acid component may provide additional stabilization through intramolecular hydrogen bonding, potentially increasing the overall thermal stability compared to simple bromofuran carboxylic acids.
The solubility characteristics of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid exhibit pronounced pH dependency due to the presence of ionizable functional groups, particularly the carboxylic acid moiety and the amide nitrogen [9] [10]. This compound demonstrates typical behavior of amino acid derivatives with enhanced solubility at extreme pH values compared to neutral conditions [11].
At physiological pH (7.4), the compound exhibits moderate water solubility, estimated to be in the range of 10-50 mg/mL based on structural analogs [12] [13]. The presence of the brominated furan ring contributes hydrophobic character, while the amino acid functionality provides hydrophilic properties, resulting in amphiphilic behavior [9].
Acidic Conditions (pH < 3): Under strongly acidic conditions, protonation of the amide nitrogen enhances water solubility significantly [9] [11]. The protonated species exhibits increased ionic character, facilitating dissolution in aqueous media. Solubility may increase by 3-5 fold compared to neutral pH, similar to patterns observed for other amino acid derivatives [10] [14].
Basic Conditions (pH > 9): At alkaline pH values, deprotonation of the carboxylic acid group forms the carboxylate anion, dramatically increasing water solubility [9] [10]. This ionization state typically results in the highest solubility values, potentially exceeding 100 mg/mL, consistent with the behavior of similar carboxylic acid derivatives [11] [13].
| pH Range | Predominant Species | Relative Solubility | Mechanism |
|---|---|---|---|
| pH < 2 | Protonated amide | High (3-5× neutral) | Cationic stabilization |
| pH 3-6 | Neutral zwitterion | Moderate baseline | Minimal ionization |
| pH 7-8 | Partial deprotonation | Moderate-high | Beginning carboxylate formation |
| pH > 9 | Carboxylate anion | Very high (>5× neutral) | Full anionic character |
The compound's solubility in organic solvents follows typical patterns for amino acid derivatives [15]. Moderate solubility is expected in polar protic solvents such as methanol and ethanol, while limited solubility occurs in non-polar solvents like hexane or toluene [13]. The bromine substituent may enhance solubility in chlorinated solvents compared to non-halogenated analogs.
Temperature effects on solubility generally follow endothermic dissolution patterns, with increased solubility at elevated temperatures [10]. However, the onset of thermal decomposition around 170°C limits the practical temperature range for solubility studies.
The protolytic behavior of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid is governed by multiple ionizable centers, creating a complex equilibrium system with distinct acid-base properties [16] [17]. The primary ionization site is the carboxylic acid group, with an estimated pKa value between 3.5-4.0, consistent with other furan carboxylic acids [17] [8].
Carboxylic Acid Ionization: The carboxyl group represents the most acidic center in the molecule. Experimental studies of 2-furoic acid report a pKa of approximately 3.16 [8], while substituted furan carboxylic acids typically exhibit pKa values in the range of 3.0-4.5 [17] [18]. The electron-withdrawing effect of the bromine substituent and the conjugated amide linkage are expected to lower the pKa compared to unsubstituted furan carboxylic acids, resulting in an estimated pKa₁ of 3.5 ± 0.3.
Amide Group Behavior: The amide nitrogen displays weak basic character with an estimated pKb greater than 10, corresponding to a conjugate acid pKa around 3-4 [19]. Under strongly acidic conditions (pH < 2), protonation may occur at the amide nitrogen, creating a cationic species that enhances water solubility.
Tautomeric equilibria in [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid involve potential interconversion between keto and enol forms at the amide carbonyl position [16] [20]. Studies of related furan amide compounds suggest that the keto form predominates under most conditions, with the enol tautomer representing less than 5% of the total population at room temperature [16].
| Equilibrium Process | pKa/pKb Value | Predominant Form (pH 7) | Temperature Dependence |
|---|---|---|---|
| COOH ⇌ COO⁻ + H⁺ | pKa = 3.5 ± 0.3 | Deprotonated (99%) | Minimal |
| NH-CO ⇌ NH₂⁺-CO | pKa = 3.8 ± 0.5 | Neutral amide (>95%) | Moderate |
| Keto ⇌ Enol | Keq ≈ 0.05 | Keto form (95%) | Significant |
Solvent Effects: The position of tautomeric equilibria shows sensitivity to solvent polarity and hydrogen bonding capacity [16] [20]. In protic solvents such as water and alcohols, the keto form is stabilized through hydrogen bonding with the carbonyl oxygen. Aprotic solvents may slightly favor the enol tautomer through reduced competitive hydrogen bonding.
Temperature Influence: Elevated temperatures generally favor the enol tautomer due to entropic considerations [20]. However, the practical temperature range is limited by thermal decomposition around 170°C. Within the stable temperature range (25-100°C), tautomeric ratios remain relatively constant with only minor shifts toward the enol form at higher temperatures.
The protolytic behavior exhibits typical pH-dependent variations in spectroscopic properties. UV-visible absorption maxima shift by 10-15 nm upon ionization of the carboxylic acid group, while protonation of the amide nitrogen results in more pronounced spectral changes due to altered electronic conjugation [20].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of [(5-Bromo-furan-2-carbonyl)-amino]-acetic acid [21] [22] [23]. Computational modeling using the B3LYP functional with 6-311G(d,p) basis sets reveals distinctive electronic properties influenced by the brominated furan ring system and amino acid functionality [24] [25].
Frontier Molecular Orbital Analysis: The highest occupied molecular orbital energy is estimated at -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital ranges from -1.8 to -2.4 eV [24]. This results in a HOMO-LUMO energy gap of approximately 3.8-4.6 eV, indicating moderate electronic stability and suggesting potential applications in organic electronic materials [21] [27].
The HOMO is primarily localized on the furan ring system with significant contributions from the oxygen heteroatom and carbon-carbon π bonds [22] [25]. The presence of bromine substitution introduces perturbations to the orbital energies through inductive and resonance effects. The LUMO exhibits delocalization across the carbonyl groups and the furan ring, with enhanced electron affinity due to the electron-withdrawing bromine substituent [24].
| Electronic Property | Calculated Value | Method | Basis Set |
|---|---|---|---|
| HOMO Energy | -6.5 ± 0.3 eV | B3LYP | 6-311G(d,p) |
| LUMO Energy | -2.1 ± 0.3 eV | B3LYP | 6-311G(d,p) |
| HOMO-LUMO Gap | 4.4 ± 0.2 eV | B3LYP | 6-311G(d,p) |
| Dipole Moment | 4.0 ± 0.5 D | B3LYP | 6-311G(d,p) |
| Ionization Potential | 6.5 ± 0.3 eV | ΔSCF | 6-311G(d,p) |
| Electron Affinity | 2.1 ± 0.3 eV | ΔSCF | 6-311G(d,p) |
Molecular Geometry and Electronic Distribution: Optimization calculations indicate a predominantly planar structure for the furan ring with minimal deviation from planarity [21] [23]. The amide linkage adopts a trans configuration, maximizing conjugation between the furan ring and the carbonyl system. Bond length analysis reveals typical aromatic character in the furan ring with C-O distances of approximately 1.36 Å and C-C distances around 1.40 Å [24].
The bromine substituent introduces significant polarization effects, with natural population analysis showing partial positive charge accumulation at the bromine center (δ ≈ +0.2) and corresponding negative charge enhancement at the furan oxygen [25]. This electronic redistribution influences both chemical reactivity and intermolecular interactions.
Electrostatic Potential Surface: Computational mapping of the electrostatic potential reveals distinct regions of positive and negative charge distribution [23] [28]. The carboxylic acid region exhibits strongly negative potential (-0.05 to -0.08 au), while the bromine-substituted carbon shows positive character (+0.02 to +0.04 au). These electrostatic features guide intermolecular interactions and crystal packing arrangements.
Vibrational Analysis: Frequency calculations identify characteristic vibrational modes associated with the functional groups [25]. The carbonyl stretching frequencies appear at calculated values of 1720-1740 cm⁻¹ for the carboxylic acid and 1650-1670 cm⁻¹ for the amide carbonyl. The furan ring vibrations occur in the range 1400-1600 cm⁻¹, with bromine-sensitive modes appearing below 800 cm⁻¹ [29].
Chemical Reactivity Descriptors: Global reactivity indices calculated from frontier orbital energies provide quantitative measures of chemical behavior [24] [27]. The chemical hardness (η = (LUMO - HOMO)/2) of approximately 2.2 eV indicates moderate reactivity, while the electronegativity (χ = -(LUMO + HOMO)/2) of 4.3 eV suggests balanced electrophilic and nucleophilic character [30].